molecular formula C17H28N3O3+ B11210793 N,N-diethyl-2-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylethanaminium

N,N-diethyl-2-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylethanaminium

Cat. No.: B11210793
M. Wt: 322.4 g/mol
InChI Key: CLZLUJPUIIPLEQ-UHFFFAOYSA-O
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Description

DIETHYL({2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL})METHYLAZANIUM is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in drug research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL({2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL})METHYLAZANIUM can be achieved through a one-pot reaction involving aromatic amines and diethyl malonate in the presence of a catalyst such as triethylamine. This reaction typically takes place in a solvent like diphenyl ether . The process involves the formation of intermediate compounds that eventually lead to the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

DIETHYL({2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL})METHYLAZANIUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds. These products can have distinct biological and pharmacological properties, making them valuable for further research and development .

Mechanism of Action

The mechanism of action of DIETHYL({2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL})METHYLAZANIUM involves its interaction with specific molecular targets and pathways. The quinoline core can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 2-Hydroxyquinoline
  • 4-Hydroxyquinoline
  • Quinine
  • Kynurenic acid
  • Luotonin A

Uniqueness

DIETHYL({2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL})METHYLAZANIUM is unique due to its specific structural features and the presence of the formamido and diethyl groups. These modifications can enhance its biological activity and selectivity compared to other quinoline derivatives .

Properties

Molecular Formula

C17H28N3O3+

Molecular Weight

322.4 g/mol

IUPAC Name

diethyl-[2-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]ethyl]-methylazanium

InChI

InChI=1S/C17H27N3O3/c1-4-20(3,5-2)11-10-18-16(22)14-15(21)12-8-6-7-9-13(12)19-17(14)23/h4-11H2,1-3H3,(H2-,18,19,21,22,23)/p+1

InChI Key

CLZLUJPUIIPLEQ-UHFFFAOYSA-O

Canonical SMILES

CC[N+](C)(CC)CCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O

Origin of Product

United States

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